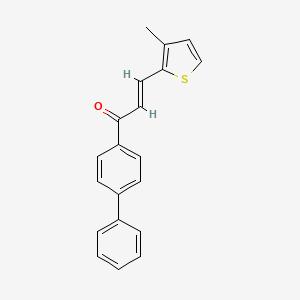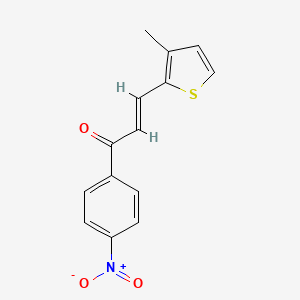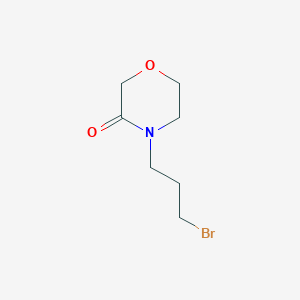![molecular formula C20H22O B6355212 (2E)-1-(3,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one CAS No. 1002246-00-5](/img/structure/B6355212.png)
(2E)-1-(3,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(3,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, commonly referred to as DMMPP, is a synthetic compound of interest in the fields of organic and medicinal chemistry. It is a highly versatile compound, with potential applications in pharmaceuticals, agriculture, and biotechnology. As a synthetic compound, DMMPP can be synthesized in a variety of ways, and its unique structure and properties have made it an attractive target for research in a variety of areas.
Wissenschaftliche Forschungsanwendungen
DMMPP has been studied extensively for its potential applications in a variety of scientific fields. It has been shown to have potential applications in the field of medicinal chemistry, as it has been found to possess antifungal, antibacterial, and antiviral properties. It has also been studied for its potential use as an agricultural insecticide and as a biopesticide. Additionally, DMMPP has been studied for its potential use as a herbicide and as a fungicide.
Wirkmechanismus
The mechanism of action of DMMPP is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme results in increased levels of acetylcholine in the nervous system, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
DMMPP has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been found to have antifungal, antibacterial, and antiviral properties. It has also been found to have insecticidal and fungicidal properties. Additionally, DMMPP has been found to have anticonvulsant, antinociceptive, and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using DMMPP in laboratory experiments is its low cost and availability. It is relatively easy to synthesize and is readily available from chemical suppliers. Additionally, DMMPP is a highly versatile compound, which makes it suitable for a variety of applications.
However, there are some limitations to using DMMPP in laboratory experiments. For example, it is a highly volatile compound and can be difficult to handle and store. Additionally, the exact mechanism of action of DMMPP is still not fully understood, so its effects on biochemical and physiological processes may not be fully predictable.
Zukünftige Richtungen
Given the versatility of DMMPP, there are a variety of potential future directions for research. These include further investigation into the mechanism of action of DMMPP, as well as further studies into its potential applications in medicinal chemistry, agricultural insecticides, biopesticides, herbicides, and fungicides. Additionally, further research into the potential toxicity of DMMPP could be conducted, as well as research into its potential interactions with other compounds. Finally, further research into the potential uses of DMMPP in the field of biotechnology could be conducted.
Synthesemethoden
DMMPP can be synthesized using a variety of methods, including the Friedel-Crafts alkylation of 4-methylbenzaldehyde with propan-2-yl bromide. This method involves the reaction of 4-methylbenzaldehyde and propan-2-yl bromide with anhydrous aluminum chloride as a catalyst, followed by hydrolysis of the resulting product. Other methods for the synthesis of DMMPP include the reaction of 3,4-dimethylbenzaldehyde with propan-2-yl bromide in the presence of aluminum chloride, and the reaction of 4-methylbenzaldehyde with propan-2-yl bromide in the presence of a Lewis acid catalyst.
Eigenschaften
IUPAC Name |
(E)-1-(3,4-dimethylphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O/c1-14(2)18-10-6-17(7-11-18)8-12-20(21)19-9-5-15(3)16(4)13-19/h5-14H,1-4H3/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMWGAGDWHMRJC-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate](/img/structure/B6355146.png)
![4-[Benzo(b)thiophen-2-yl]benzoic acid, 95%](/img/structure/B6355148.png)
![3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B6355152.png)








![(2E)-1-(3,4-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6355234.png)